N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide-based small molecule featuring a pyridazine core substituted with an azepane ring and a phenyl group linked to a sulfonamide moiety.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-31-22-12-10-19(16-20(22)24)32(29,30)27-18-8-6-17(7-9-18)21-11-13-23(26-25-21)28-14-4-2-3-5-15-28/h6-13,16,27H,2-5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQKZZXSLMBWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the azepane ring, and the attachment of the sulfonamide group. Common reagents used in these reactions include halogenated precursors, amines, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, amines, and sulfonyl chlorides. Reaction conditions may involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper compounds .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 446.55 g/mol. Its structure features a sulfonamide group, which is often associated with antibacterial activity, and a pyridazine moiety, which can influence biological interactions.
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with sulfonamide groups exhibit potential anticancer properties. The presence of the azepan and pyridazine rings may enhance the compound's ability to interact with specific biological targets involved in cancer cell proliferation.
- A study published in Journal of Medicinal Chemistry demonstrated that similar sulfonamide derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide could be further investigated for similar properties .
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Anti-inflammatory Effects
- Sulfonamides have been recognized for their anti-inflammatory properties. The compound's structure may allow it to inhibit pro-inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases.
- In vitro studies have shown that certain sulfonamide derivatives can reduce the production of inflammatory cytokines, pointing to the potential role of this compound in managing inflammation .
-
Antimicrobial Activity
- The sulfonamide moiety is well-known for its antibacterial properties, often used in drugs like sulfamethoxazole. This compound may exhibit similar antimicrobial effects.
- Preliminary screening against bacterial strains could confirm its efficacy as an antimicrobial agent, particularly against resistant strains .
Case Study: Anticancer Efficacy
In a controlled study, researchers synthesized various sulfonamide derivatives, including this compound. The results indicated:
- Cell Line Tested: MCF7 (breast cancer) and A549 (lung cancer).
- Results: The compound demonstrated IC50 values lower than 10 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Effective against resistant strains |
Future Research Directions
Further studies are warranted to explore:
- Mechanism of Action: Understanding how this compound interacts at the molecular level with its targets.
- In Vivo Studies: Assessing the pharmacokinetics and toxicity profiles in animal models to evaluate therapeutic potential.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Key Observations
Positional Isomerism (3- vs. 4-Phenyl Linkage):
The target compound’s 4-phenyl linkage (vs. 3-phenyl in G620-0399) may alter binding interactions in biological systems due to spatial orientation differences. For example, the 4-substituted phenyl group could improve target engagement in enzymes with deep hydrophobic pockets .
Substituent Effects on Lipophilicity: The trifluoromethyl group in G620-0403 increases logP (5.81 vs. The 3-fluoro-4-methoxy group in the target compound balances moderate lipophilicity with hydrogen-bond acceptor capacity (methoxy oxygen), which may improve solubility relative to G620-0403 .
Steric and Electronic Modifications:
- G620-0408’s 2,5-dimethyl substituents introduce steric hindrance, which could limit rotational freedom and affect binding kinetics .
- The absence of electron-withdrawing groups in simpler analogs (e.g., 4-fluoro in ) reduces metabolic stability compared to the target compound’s fluorinated and methoxylated structure.
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Pyridazine ring
- Azepane moiety
- Fluoro and methoxy substituents
- Sulfonamide group
This structural diversity contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains. |
| Anticancer | Potential cytotoxic effects observed in various cancer cell lines. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting a role in inflammatory diseases. |
| Neuroprotective | May protect neuronal cells from apoptosis in neurodegenerative conditions. |
The compound's biological effects are mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The azepane and pyridazine components may interact with various receptors, including those involved in neurotransmission and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Properties
In vitro tests indicated that this compound exhibited cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism involved induction of apoptosis via the mitochondrial pathway .
Neuroprotective Effects
Research highlighted that the compound could protect against oxidative stress-induced neuronal cell death in models of Alzheimer's disease. It was found to reduce levels of amyloid-beta aggregates and increase cell viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
